

YZL-51N Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies

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Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624

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New research reveals that **YZL-51N**, a selective inhibitor of the NAD⁺-dependent deacetylase SIRT7, exhibits significant synergistic anti-cancer activity when combined with the chemotherapeutic agent etoposide and ionizing radiation in colorectal cancer models. These findings position **YZL-51N** as a promising candidate for enhancing the efficacy of existing cancer treatments.

YZL-51N functions by competitively binding to the NAD⁺ pocket of SIRT7, thereby inhibiting its deacetylase activity. This mechanism disrupts DNA damage repair processes within cancer cells, rendering them more susceptible to DNA-damaging agents. Studies have shown that this targeted inhibition leads to a potentiation of the cytotoxic effects of both chemotherapy and radiotherapy.

Synergistic Effect with Etoposide

The combination of **YZL-51N** and etoposide, a topoisomerase II inhibitor that induces DNA double-strand breaks, has been shown to synergistically inhibit the proliferation of colorectal cancer cells. The synergistic effect is quantified using the Combination Index (CI), where a value less than 1 indicates synergy.

Cell Line	YZL-51N (μM)	Etoposide (μM)	Combination Index (CI)
HCT116	5	2.5	< 1
HT29	5	5	< 1

Table 1: Combination Index values for the synergistic interaction between **YZL-51N** and etoposide in colorectal cancer cell lines. A CI value below 1 indicates a synergistic effect.

Enhanced Efficacy of Ionizing Radiation

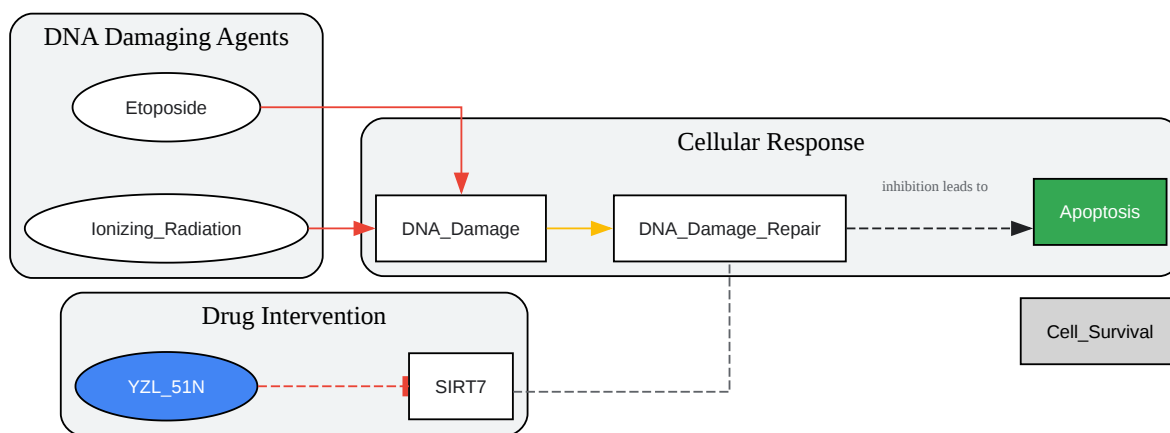
In preclinical in vivo models, the co-administration of **YZL-51N** with ionizing radiation (IR) resulted in a more pronounced reduction in tumor growth compared to either treatment alone. This suggests that **YZL-51N** can act as a radiosensitizer, enhancing the tumor-killing effects of radiation therapy.

Treatment Group	Average Tumor Volume (mm^3) at Day 21
Vehicle Control	~1200
YZL-51N (15 mg/kg)	~800
Ionizing Radiation (3 Gy)	~700
YZL-51N + Ionizing Radiation	~300

Table 2: Synergistic effect of **YZL-51N** and ionizing radiation on the growth of HCT116 xenograft tumors in mice. The combination treatment shows a significantly greater reduction in tumor volume.

Mechanism of Action and Signaling Pathway

The synergistic effects of **YZL-51N** are rooted in its ability to inhibit SIRT7-mediated DNA damage repair. By blocking SIRT7, **YZL-51N** prevents the deacetylation of key proteins involved in the DNA damage response, leading to an accumulation of DNA damage and ultimately, apoptosis of the cancer cells.



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Caption: Mechanism of **YZL-51N** Synergy.

Experimental Protocols

Cell Viability Assay

The synergistic effects of **YZL-51N** and etoposide were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

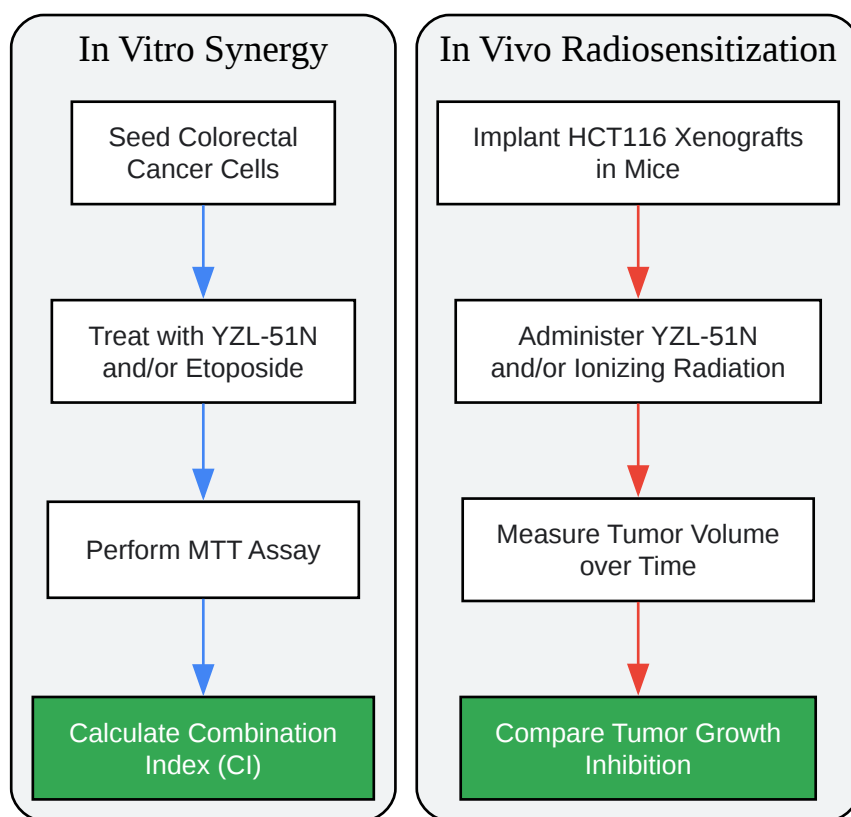
- **Cell Seeding:** HCT116 and HT29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Drug Treatment:** Cells were treated with varying concentrations of **YZL-51N**, etoposide, or a combination of both for 72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance was measured at 490 nm using a microplate reader.
- **Data Analysis:** The cell viability was calculated as a percentage of the control group, and the Combination Index (CI) was determined using the Chou-Talalay method with CompuSyn software.

In Vivo Xenograft Study

The in vivo synergistic efficacy of **YZL-51N** and ionizing radiation was assessed in a nude mouse xenograft model.

- **Tumor Implantation:** 5×10^6 HCT116 cells were subcutaneously injected into the flank of 6-week-old female BALB/c nude mice.
- **Tumor Growth:** Tumors were allowed to grow to an average volume of 100-150 mm³.
- **Treatment Groups:** Mice were randomly assigned to one of four groups: (1) Vehicle control, (2) **YZL-51N** (15 mg/kg, intraperitoneal injection, daily), (3) Ionizing Radiation (a single dose of 3 Gy), and (4) **YZL-51N** + Ionizing Radiation.
- **Tumor Measurement:** Tumor volume was measured every three days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Study Duration:** The study was conducted for 21 days, after which the mice were euthanized, and the tumors were excised and weighed.



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Caption: Experimental Workflow Overview.

In conclusion, the selective SIRT7 inhibitor **YZL-51N** demonstrates a strong potential to be used in combination with standard cancer therapies to improve treatment outcomes. Its ability to disrupt DNA damage repair pathways in cancer cells provides a clear mechanism for its synergistic effects with DNA-damaging agents like etoposide and ionizing radiation. Further clinical investigation is warranted to fully explore the therapeutic potential of **YZL-51N** in oncology.

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